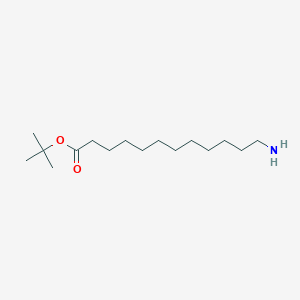

tert-Butyl 12-aminododecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 12-aminododecanoate: is an organic compound with the molecular formula C16H33NO2 It is a derivative of dodecanoic acid, where the carboxyl group is esterified with a tert-butyl group and the terminal carbon is substituted with an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Transesterification: One common method involves the transesterification of dodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst.

Amidation: Another method involves the amidation of tert-butyl dodecanoate with ammonia or an amine under suitable conditions.

Industrial Production Methods: Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 12-aminododecanoate can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Bioconjugate Chemistry: tert-Butyl 12-aminododecanoate is used as a spacer or linker in bioconjugate chemistry, facilitating the synthesis of complex molecules.

Biology and Medicine:

Antitumor Vaccines: It is used in the synthesis of tetanus-toxin conjugates of MUC1 glycopeptide antigen, which are potential antitumor vaccines.

Industry:

Surface-Enhanced Raman Scattering (SERS) Labels: It is used in the synthesis of self-assembled monolayer-based SERS labels for immuno-SERS microscopy.

Wirkmechanismus

The mechanism of action of tert-Butyl 12-aminododecanoate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid, resulting in the formation of a carbocation intermediate .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 12-amino-4,7,10-trioxadodecanoate: Used as a spacer in bioconjugate chemistry.

tert-Butyl 12-aminododecanoate: Similar in structure but with different functional groups, leading to varied applications.

Uniqueness: this compound is unique due to its specific combination of a tert-butyl ester and an amino group, making it highly versatile in synthetic applications. Its ability to act as a protecting group and its use in bioconjugate chemistry highlight its distinctiveness compared to other similar compounds .

Biologische Aktivität

Introduction

Tert-butyl 12-aminododecanoate is a derivative of 12-aminododecanoic acid, notable for its applications in bioconjugate chemistry and potential biological activities. This compound features a tert-butyl group that enhances its solubility and reactivity, making it suitable for various synthetic applications, including drug delivery systems and polymer synthesis.

Chemical Properties

- Molecular Formula : C16H33NO2

- Molecular Weight : 271.44 g/mol

- Appearance : White to off-white solid

- Melting Point : 185–187 °C

The presence of both amino and carboxylic functionalities contributes to its diverse reactivity, which is essential for its biological applications.

Antimicrobial Properties

Research indicates that derivatives of 12-aminododecanoic acid, including this compound, exhibit antimicrobial activity . In a study involving Bacillus subtilis, the compound was identified among bioactive metabolites that showed significant activity against various pathogens such as Staphylococcus saprophyticus and Streptococcus pneumonia .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus saprophyticus | 11.67 ± 0.06 |

| Streptococcus pneumonia | 12.09 ± 0.07 |

| Streptococcus pyogenes | 14.51 ± 0.64 |

Bioconjugation and Drug Delivery

This compound serves as a spacer or linker in bioconjugate chemistry, facilitating the synthesis of conjugates for potential therapeutic applications. For instance, it has been utilized in the synthesis of tetanus-toxin conjugates linked to MUC1 glycopeptide antigens aimed at developing antitumor vaccines . The compound's amphiphilic nature allows it to interact effectively with lipid membranes, potentially affecting membrane fluidity and permeability, which is crucial for drug delivery systems .

Case Studies

- Antitumor Vaccine Development

- Polymer Synthesis

- Antioxidant Activity

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological evaluations. Recent studies have highlighted its effectiveness in suppressing the growth of breast cancer cells when used as part of a larger compound library .

Ongoing Research

Current investigations are focusing on the interactions between this compound and various biological systems to better understand its mechanisms of action and potential therapeutic roles. Preliminary findings suggest that its ability to form complexes with metal ions could have implications in catalysis and material science .

Eigenschaften

IUPAC Name |

tert-butyl 12-aminododecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVHMOWZIFLAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.